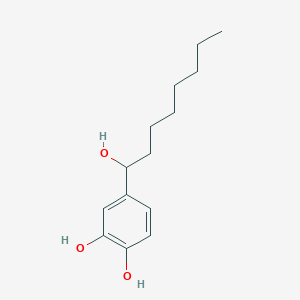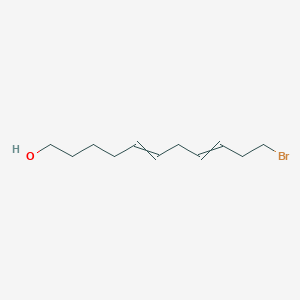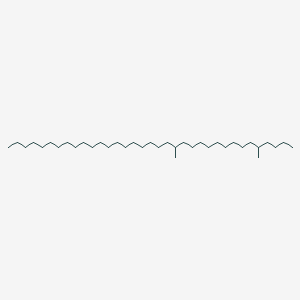
5,15-Dimethylpentatriacontane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,15-Dimethylpentatriacontane is a hydrocarbon compound with the molecular formula C37H76. It is a long-chain alkane with two methyl groups attached at the 5th and 15th positions of the pentatriacontane chain. This compound is part of the larger family of alkanes, which are saturated hydrocarbons consisting entirely of single bonds between carbon atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Dimethylpentatriacontane typically involves the alkylation of a suitable precursor. One common method is the Friedel-Crafts alkylation, where an alkyl halide reacts with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3). The reaction conditions often require anhydrous environments and temperatures ranging from 0°C to 50°C.
Industrial Production Methods
Industrial production of this compound may involve the catalytic hydrogenation of unsaturated hydrocarbons or the polymerization of smaller hydrocarbon units. These processes are carried out in large reactors under controlled temperatures and pressures to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
5,15-Dimethylpentatriacontane primarily undergoes reactions typical of alkanes, such as:
Oxidation: This reaction can produce alcohols, aldehydes, ketones, and carboxylic acids.
Reduction: Although alkanes are already in a reduced state, they can participate in hydrogenation reactions to form more saturated compounds.
Substitution: Halogenation is a common substitution reaction where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine).
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or nickel (Ni) are employed under hydrogen gas (H2) atmosphere.
Substitution: Halogenation reactions often use reagents like chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products Formed
Oxidation: Produces alcohols, aldehydes, ketones, and carboxylic acids.
Reduction: Results in more saturated hydrocarbons.
Substitution: Forms halogenated alkanes.
Wissenschaftliche Forschungsanwendungen
5,15-Dimethylpentatriacontane has several applications in scientific research:
Chemistry: Used as a standard in gas chromatography for the analysis of hydrocarbon mixtures.
Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants and as a component in waxes and coatings.
Wirkmechanismus
The mechanism of action of 5,15-Dimethylpentatriacontane is primarily related to its physical properties rather than specific biochemical interactions. As a long-chain hydrocarbon, it forms a hydrophobic barrier that can protect surfaces from moisture and environmental damage. In biological systems, it contributes to the structural integrity of cell membranes and cuticular layers in insects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pentatriacontane (C35H72): A straight-chain alkane without methyl substitutions.
3,7-Dimethylpentatriacontane (C37H76): Another dimethyl-substituted pentatriacontane with methyl groups at different positions.
Heptatriacontane (C37H76): A straight-chain alkane with the same molecular formula but no methyl substitutions.
Uniqueness
5,15-Dimethylpentatriacontane is unique due to the specific positioning of its methyl groups, which can influence its physical properties, such as melting point and solubility. This structural variation can also affect its interactions in biological systems and its utility in industrial applications.
Eigenschaften
CAS-Nummer |
139445-30-0 |
|---|---|
Molekularformel |
C37H76 |
Molekulargewicht |
521.0 g/mol |
IUPAC-Name |
5,15-dimethylpentatriacontane |
InChI |
InChI=1S/C37H76/c1-5-7-9-10-11-12-13-14-15-16-17-18-19-20-21-23-26-30-34-37(4)35-31-28-25-22-24-27-29-33-36(3)32-8-6-2/h36-37H,5-35H2,1-4H3 |
InChI-Schlüssel |
VCUXISXYHWDDPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCC(C)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


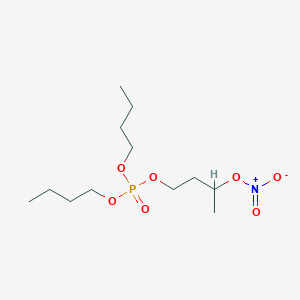
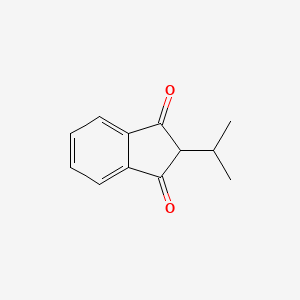
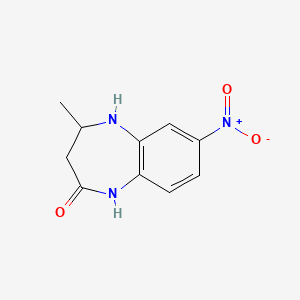
![Acetic acid;2,2,2-tribromo-1-[(2-methylpropan-2-yl)oxy]ethanol](/img/structure/B14284436.png)
![5-[4-(Octyloxy)phenyl]pyrazine-2-carbonitrile](/img/structure/B14284445.png)

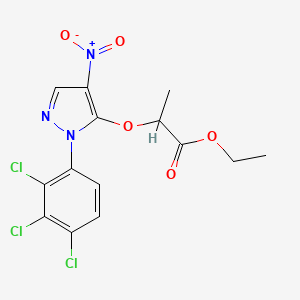
![[(Dibutoxyphosphorothioyl)sulfanyl]acetic acid](/img/structure/B14284477.png)
![1,2,3,4,5,6-Hexakis[2-(4-heptoxyphenyl)ethynyl]benzene](/img/structure/B14284478.png)

![1,1,1,3,5,5,5-Heptamethyl-3-[2-(trimethoxysilyl)ethyl]trisiloxane](/img/structure/B14284493.png)
